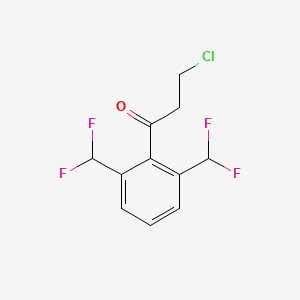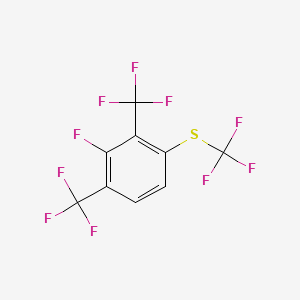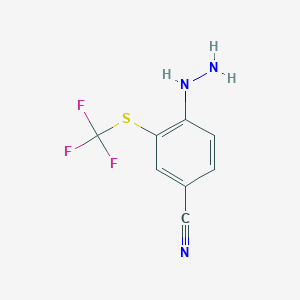
1-(difluoromethyl)-4,5-diiodo-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-4,5-diiodo-1H-imidazole is a unique compound characterized by the presence of difluoromethyl and diiodo groups attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of imidazole derivatives using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The diiodination can be achieved through electrophilic iodination using iodine or iodine monochloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)-4,5-diiodo-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diiodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-4,5-diiodo-1H-imidazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(difluoromethyl)-4,5-diiodo-1H-imidazole involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and covalent modifications. The difluoromethyl group can act as a hydrogen bond donor, while the diiodo groups can participate in halogen bonding . These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .
Comparación Con Compuestos Similares
1-(Trifluoromethyl)-4,5-diiodo-1H-imidazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-4,5-dichloro-1H-imidazole: Similar structure but with dichloro groups instead of diiodo groups.
Uniqueness: 1-(Difluoromethyl)-4,5-diiodo-1H-imidazole is unique due to the presence of both difluoromethyl and diiodo groups, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and hydrogen bonding ability, while the diiodo groups contribute to its reactivity and potential for halogen bonding .
Propiedades
Fórmula molecular |
C4H2F2I2N2 |
|---|---|
Peso molecular |
369.88 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-4,5-diiodoimidazole |
InChI |
InChI=1S/C4H2F2I2N2/c5-4(6)10-1-9-2(7)3(10)8/h1,4H |
Clave InChI |
LTCUURJFVJXRGT-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N1C(F)F)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate](/img/structure/B14054024.png)


![3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14054045.png)

![(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)
